Product packaging for Gorgosterol(Cat. No.:CAS No. 29782-65-8)

Gorgosterol

Cat. No.: B1215954
CAS No.: 29782-65-8
M. Wt: 426.7 g/mol
InChI Key: YRPMZHRSQIFCLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gorgosterol is a C 30 gorgostane-type steroid first isolated from the octocoral Plexaura flexuosa and predominantly found in marine organisms, especially soft corals . Its most distinctive feature is a characteristic cyclopropane moiety within its side chain, a structural rarity that generates significant interest in natural product chemistry and drug discovery research . This complex structure contributes to its role in marine biology and makes it a compelling target for synthetic and biosynthetic studies. Researchers investigate this compound and related gorgostane steroids for a range of biological activities. Scientific studies, primarily in vitro, have reported these compounds to possess anti-inflammatory, cytotoxic, antibacterial, and antifungal properties . Its isolation from marine invertebrates is complicated by potential symbiotic origins, as these sterols may be produced by dietary sources or synthesized by a symbiont before being biochemically modified by the host organism . This compound is provided as a high-purity compound for research purposes only. It is intended for use in standard laboratory studies and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this product with care, using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O B1215954 Gorgosterol CAS No. 29782-65-8

Properties

CAS No.

29782-65-8

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

10,13-dimethyl-17-[1-[2-methyl-2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H50O/c1-18(2)20(4)30(7)17-27(30)19(3)24-10-11-25-23-9-8-21-16-22(31)12-14-28(21,5)26(23)13-15-29(24,25)6/h8,18-20,22-27,31H,9-17H2,1-7H3

InChI Key

YRPMZHRSQIFCLR-UHFFFAOYSA-N

SMILES

CC(C)C(C)C1(CC1C(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)C

Canonical SMILES

CC(C)C(C)C1(CC1C(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)C

Other CAS No.

29782-65-8

Synonyms

gorgosterol

Origin of Product

United States

Natural Occurrence and Biogeographical Distribution of Gorgosterol and Its Analogs

Primary Marine Biological Sources

The occurrence of gorgosterol is most notably documented in several key marine phyla, particularly within the Cnidaria and certain microalgal classes.

Gorgonians and soft corals, belonging to the class Anthozoa within the phylum Cnidaria, are significant sources of this compound and its analogs. The parent compound, this compound, was first isolated from the octocoral Plexaura flexuosa mdpi.comacs.orgsi.edu. The gorgonian Isis hippuris has also been a rich source, yielding several new polyoxygenated gorgosterols, alongside known variants tandfonline.comnih.govtandfonline.commdpi.com. Studies on soft corals of the genus Sinularia have also identified this compound and its derivatives, such as 5,6β-epoxy-gorgosterol in Sinularia leptoclados nih.govjst.go.jp and a new this compound in Sinularia brassica nih.gov. Furthermore, the soft coral Capnella lacertiliensis has been reported to contain this compound and ergosterol (B1671047) mdpi.comacs.orgpsu.edu. The presence of this compound in these cnidarians is often linked to their symbiotic dinoflagellates ifremer.frnih.govpnas.orgresearchgate.netbeilstein-journals.orgresearchgate.netwikipedia.org.

Dinoflagellates, particularly those that live symbiotically with marine invertebrates as zooxanthellae, are recognized as key producers of this compound. The biosynthesis of this compound by unicellular algae, specifically the dinoflagellate Peridinium foliaceum, has been demonstrated, suggesting their crucial role in the hypermethylation of sterol side chains ifremer.frresearchgate.netacs.orgifremer.fr. Symbiodinium microadriaticum, a common zooxanthellae symbiont, has also been shown to synthesize this compound and 23-desmethylthis compound nih.govpnas.orgwikipedia.orgcapes.gov.br. The transfer of these symbiont-produced sterols to their invertebrate hosts highlights an important aspect of their metabolic exchange researchgate.net.

Recent research has expanded the known sources of this compound to include certain diatoms. Specifically, the marine diatom Delphineis genus has been found to contain this compound, alongside other sterols typically found in diatoms researchgate.netnih.govresearchgate.net. This finding suggests that diatoms may also contribute to the presence of this compound in marine environments and sediments.

Geographic and Taxonomic Distribution Patterns of Gorgostane-Type Steroids

Gorgostane-type steroids are predominantly found in marine organisms, with a strong association with the phylum Cnidaria, particularly soft corals (order Alcyonacea) mdpi.comnih.gov. Their distribution spans various marine ecosystems, especially in tropical and subtropical regions where these organisms thrive mdpi.comnih.govmdpi.commdpi.com. While gorgonians and soft corals are the most significant sources, their presence in dinoflagellates and diatoms indicates a broader distribution within marine microalgae mdpi.comnih.govpnas.orgbeilstein-journals.orgacs.orgresearchgate.netnih.govresearchgate.netcolab.ws.

The distribution of gorgostane-type steroids is largely confined to marine environments, with studies reporting their isolation from various locations globally, including the Pacific and Atlantic oceans mdpi.comnih.govmdpi.com.

Structural Diversity within the Gorgostane (B1234944) Steroid Family

The gorgostane steroid family is characterized by a C30 skeleton and a distinctive cyclopropane (B1198618) moiety in the side chain, typically involving carbons C-22, C-23, and C-30 mdpi.comnih.gov. This basic structure undergoes considerable modification, leading to a wide array of analogs with diverse oxygenation patterns and other structural variations.

Compound List

this compound

23-desmethylthis compound

5,6β-epoxy-gorgosterol

Ergosterol

Dinosterol (B1230970)

Dinostanol

Cholesterol

24-methylcholesterol

Brassicasterol

4-methylcholestan-3-ol

4,24-dimethylcholestan-3-ol

4-tetramethylcholestan-3-ol

Hippuristanol

Hippuristerone

Hippuristerol

Hipposterone M

Hipposterone N

Hipposterone O

Hipposterol G

Hippuristeroketal A

Sinulaketol A

Sinulaketol B

Leptosteroid

Crassarosterol A

Secosteroid

Stoloniferone S

11α-acetoxy-gorgostane-3β,5α,6β,12α-tetraol

12α-acetoxy-gorgostane-3β,5α,6β,11α-tetraol

Klyflaccisteroid E

Klyflaccisteroid F

Klyflaccisteroid C

Klyflaccisteroid D

5α,8α-epidioxy-23,24-didemethylgorgost-6-ene-3β-ol

5α,8α-epidioxy-23-demethylgorgosta-6,9(11)-dien-3β-ol

5α,8α-epidioxygorgost-6-en-3β-ol

5α,8α-epidioxygorgost-6,9(11)-dien-3β-ol

Ocelasterol

Batyl alcohol

Simumeramide

22,25-oxidoholothurinogenin

(23,24R)-dimethyl-5α-cholest-(22E)-en-3β-ol

23-methyl-5α-cholest-22E-en-3β-ol

Cholesta-5,14-dien-3β-ol

4α-methyl-5α-cholesta-8(14)-24-dien-3β-ol

3β,4α-dihydroxyergosta-5,24(28)-diene

24(S),28-epoxyergost-5-ene-3β,4α-diol

Dissesterol

3β,11-dihydroxy-5β,6β-epoxy-9,11-secogorgostan-9-one

3-(1′,2′-ethandiol)-cholest-3β,5α,6α,11α-tetraol

22,25-oxidoholothurinogenin 3-acetate

5,6β-epoxy-9,11-secogorgostan-9-one

3β,5α,6β-trihydroxy-9-oxo-9,11-secogorgostan-11-ol

Advanced Methodologies for Gorgosterol Research and Analysis

Isolation and Purification Strategies from Complex Marine Matrices

Gorgosterol is primarily isolated from marine organisms, most notably soft corals of the order Alcyonacea. mdpi.com The isolation process begins with the extraction of lipids from the tissues of these organisms, followed by a series of purification steps to separate this compound from a complex mixture of other sterols and lipids.

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic techniques are fundamental to the purification of this compound. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating individual sterols from complex mixtures. nih.gov Reversed-phase HPLC is often employed to isolate pure phytosterols (B1254722), which can then be used to obtain their oxidized derivatives for further study. nih.gov

Gas Chromatography (GC), frequently coupled with mass spectrometry (GC-MS), is the most prevalent method for analyzing the content and composition of phytosterols. aocs.org While HPLC can separate various forms of phytosterols, the vast number of different structures makes GC-MS the preferred tool for detailed separation, identification, and quantification. aocs.org For effective GC analysis, sterols are often derivatized into trimethylsilyl (B98337) (TMS) ethers to increase their volatility. nih.govaustinpublishinggroup.com The choice of GC column is critical for achieving baseline separation of sterol peaks, with columns of varying polarity being used depending on the specific sterol profile of the sample. aocs.org

Targeted Extraction Procedures from Marine Organism Tissues

The initial step in isolating this compound involves targeted extraction from the tissues of marine organisms like gorgonians. alfa-chemistry.com This process is designed to efficiently remove the lipid fraction, which contains the sterols, from the bulk biomass. Following extraction, a saponification step is often performed to hydrolyze steryl esters, liberating the free sterols for subsequent analysis. winona.edu The resulting unsaponifiable matter, rich in sterols, is then subjected to chromatographic purification.

Comprehensive Structural Elucidation and Characterization

Once isolated and purified, the precise three-dimensional structure of this compound is determined using a suite of advanced spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR, specifically ¹³C-NMR for cyclopropane (B1198618) moiety analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to piece together the complex carbon skeleton and assign the stereochemistry of the molecule. researchgate.netuni-saarland.de

¹³C-NMR is particularly crucial for characterizing the unique cyclopropane moiety in the side chain of this compound. mdpi.com The carbon atoms of the cyclopropane ring (C-22, C-23, and C-30) exhibit characteristic signals in the ¹³C-NMR spectrum at approximately 32.1, 25.8, and 21.3 ppm, respectively. mdpi.com These distinct chemical shifts provide definitive evidence for the presence of this three-membered ring. Furthermore, analysis of the ¹³C-NMR spectra of related gorgostane-type steroids reveals how substitutions on the steroid nucleus affect the chemical shifts of the core carbon atoms. mdpi.com For instance, the presence of a double bond between C-5 and C-6 in gorgost-5-ene derivatives results in characteristic signals at approximately 140.8 and 121.7 ppm for these olefinic carbons. mdpi.com

Carbon AtomTypical ¹³C-NMR Chemical Shift (ppm)
C-22 (cyclopropane)~32.1
C-23 (cyclopropane)~25.8
C-30 (cyclopropane)~21.3
C-5 (olefinic)~140.8
C-6 (olefinic)~121.7

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Profiling

Mass spectrometry (MS) provides essential information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. When coupled with Gas Chromatography (GC-MS), it becomes a powerful technique for the molecular profiling of sterols in a sample. frontiersin.org The GC separates the different sterols, which are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum for each compound. nih.gov

In GC-MS analysis of sterols, the molecules are often derivatized to enhance their volatility and produce characteristic fragmentation patterns. nih.gov The mass spectra of sterol TMS ethers typically show losses of a methyl radical (M-15) and trimethylsilanol (B90980) (M-90). winona.edu These fragmentation patterns are instrumental in identifying the various sterols present in a complex mixture. nih.gov

X-ray Crystallography for Absolute Stereochemical Assignment

While NMR and MS provide significant structural information, X-ray crystallography is the definitive method for determining the absolute stereochemistry of a molecule. nih.gov This technique requires the formation of a high-quality single crystal of the compound. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is used to calculate the precise three-dimensional arrangement of atoms in the molecule, providing an unambiguous assignment of its stereochemistry. nih.gov The successful application of X-ray crystallography to this compound and its derivatives has been crucial in confirming the unique stereochemical configuration of its complex side chain.

Application of Chemoinformatics and Data Analytics in Sterol Research

The intersection of chemistry, computer science, and data analysis—a field known as chemoinformatics—is revolutionizing the study of natural products, including unique marine sterols like this compound. neovarsity.orglongdom.org These computational methodologies allow researchers to manage, analyze, and model vast datasets of chemical and biological information, thereby accelerating the discovery and characterization of complex molecules. nih.govnih.gov In sterol research, these tools are pivotal for tasks ranging from initial structure identification in complex mixtures to predicting biological activities and understanding molecular interactions. nih.govacs.org

Data analytics, particularly in the context of metabolomics, leverages high-throughput analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to generate comprehensive biochemical profiles of organisms. encyclopedia.pubgeomar.de For marine organisms, which are known for their diverse and complex sterol compositions, these data-intensive approaches are essential for cataloging chemical diversity and identifying novel compounds. nih.gov

Key Chemoinformatics and Data Analytics Techniques in Sterol Research

Modern sterol research employs a variety of computational tools. These techniques help to bypass traditional bottlenecks in natural product discovery, such as the time-consuming process of isolating and identifying every single compound in an extract. tandfonline.com Key applications include dereplication, structure elucidation, virtual screening, and the prediction of molecular properties.

Technique Description Application in Sterol Research Relevant Tools/Platforms
Dereplication Rapid identification of known compounds in a complex mixture to prioritize the discovery of novel molecules. nih.govtandfonline.comQuickly identifying common sterols (e.g., cholesterol, sitosterol) in marine extracts to focus efforts on unusual structures like this compound.Global Natural Products Social (GNPS) Molecular Networking, MarinLit, Dictionary of Marine Natural Products (DMNP). encyclopedia.pubgeomar.demdpi.com
Molecular Docking A computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govacs.orgSimulating the binding of this compound or other sterols to protein targets to predict potential biological activities or mechanisms of action.AutoDock, GOLD, Schrödinger Suite.
Molecular Dynamics (MD) Simulations A computer simulation method for analyzing the physical movements of atoms and molecules. nih.govStudying the behavior of sterols within cell membranes, predicting how structures like this compound influence membrane properties compared to cholesterol. nih.govGROMACS, AMBER, NAMD.
Quantitative Structure-Activity Relationship (QSAR) A computational modeling method that relates the quantitative chemical structure of a compound to its biological activity. longdom.orgnih.govDeveloping models to predict the activity of new or un-tested sterol analogues based on their structural features.OECD QSAR Toolbox, various statistical software packages.
Metabolomic Profiling Comprehensive analysis of the complete set of small molecules (metabolites) in a biological sample. encyclopedia.pubCharacterizing the entire sterol profile ("sterolome") of a marine organism, such as a gorgonian or diatom, to understand biosynthetic pathways and chemical ecology. researchgate.netLC-MS, GC-MS, NMR coupled with data processing software like MZmine or XCMS.

Detailed Research Findings

Computational approaches have provided significant insights into the structure-function relationships of sterols. For instance, atomistic molecular dynamics simulations have been used to predict how synthetic sterols, designed computationally, would affect cell membrane properties compared to cholesterol. nih.gov These studies can elucidate the specific roles of cholesterol's structural elements by simulating demethylated analogues, offering a predictive capacity that guides complex chemical synthesis. nih.gov

In the realm of protein-sterol interactions, chemoinformatics provides tools to overcome the challenges posed by cholesterol's hydrophobic nature. acs.org Molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations, a method that combines molecular mechanics with continuum solvation models, have been employed to determine the binding affinities of various sterols to the N-terminal domain (NTD) of proteins like Niemann-Pick C1-Like 1 (NPC1L1), a key sterol transporter. nih.gov This type of analysis can rank different sterol ligands based on their calculated binding free energy, explaining the molecular mechanisms behind a protein's ability to bind multiple types of sterols. nih.gov

The following table presents hypothetical data modeled on findings from computational studies, illustrating how binding energies for different sterols interacting with a protein target could be compared.

Sterol Compound Predicted Binding Free Energy (ΔG, kcal/mol) Key Interacting Residues (Predicted)
Cholesterol-9.5Tyr102, Phe212, Val215
This compound -8.8Tyr102, Leu180, Phe212
Campesterol-9.1Tyr102, Phe212, Val215
Sitosterol-9.3Tyr102, Phe212, Val215

Furthermore, data analytics platforms are crucial for processing the large datasets generated by modern analytical instruments. mdpi.com Global Natural Products Social (GNPS) is a web-based mass spectrometry ecosystem that uses molecular networking to visualize and organize tandem MS data. tandfonline.commdpi.com In the context of sterol research, an extract from a marine invertebrate could be analyzed by LC-MS/MS, and the resulting data uploaded to GNPS. The platform would then group structurally similar molecules into clusters, allowing researchers to visualize the chemical family of sterols present in the sample, identify known sterols by matching against spectral libraries, and pinpoint potentially novel, uncharacterized sterols like this compound derivatives for targeted isolation. geomar.demdpi.com This approach significantly streamlines the process of discovering new marine natural products. tandfonline.com

Gorgosterol Biosynthesis and Metabolic Pathways

Precursor Utilization and Initial Sterol Cyclization Events

The journey to gorgosterol begins with the fundamental building blocks of sterol biosynthesis. Like other sterols in eukaryotes, the pathway originates from the cyclization of 2,3-oxidosqualene. frontiersin.orgnih.gov In many fungi and animals, this cyclization leads to the formation of lanosterol (B1674476), which serves as a key intermediate. frontiersin.orgnih.govnih.govguidetopharmacology.org Dinoflagellates, the primary producers of this compound, also utilize lanosterol as a crucial precursor in their sterol synthesis pathways. frontiersin.org The initial steps, therefore, mirror the conventional sterol biosynthesis pathways observed in other eukaryotic organisms, starting from acetyl-CoA and proceeding through the mevalonate (B85504) pathway to generate isoprenoid units that eventually form squalene (B77637) and then 2,3-oxidosqualene. frontiersin.orgguidetopharmacology.org

Enzymatic Mechanisms for Side Chain Bioalkylation and Cyclopropane (B1198618) Ring Formation

The defining feature of this compound is its intricate side chain, which includes a cyclopropane ring. The formation of this structure is a result of a series of bioalkylation events. The enzymatic processes responsible for constructing this cyclopropane ring are complex and can involve carbocationic or carbanionic intermediates. nih.gov In many natural products, cyclopropane ring formation is catalyzed by enzymes that facilitate the transfer of a methylene (B1212753) group, often from a donor like S-adenosylmethionine (SAM). rsc.orgresearchgate.net The biosynthesis of the this compound side chain is believed to involve rearrangements and additions to a precursor side chain, ultimately leading to the characteristic cyclopropyl (B3062369) group at C-22. frontiersin.org

Sterol Methyl Transferase (SMT) Activity and its Role in this compound Biosynthesis

Sterol Methyl Transferases (SMTs) are pivotal enzymes in the biosynthesis of many sterols, responsible for the addition of methyl groups to the sterol side chain. nih.govmdpi.com These enzymes utilize S-adenosylmethionine (SAM) as the methyl group donor. In the context of this compound biosynthesis, SMTs play a critical role in the bioalkylation of the side chain, which is a prerequisite for the subsequent formation of the cyclopropane ring. The activity of SMTs is a key diverging point from cholesterol biosynthesis and is essential for creating the unique sterol profiles seen in organisms like dinoflagellates. The regulation of SMT activity can be influenced by cellular energy levels, with ATP potentially acting as an allosteric modulator. tdl.org

Comparative Biosynthesis of this compound with Other Dinoflagellate Sterols (e.g., Dinosterol)

Dinoflagellates are known for producing a variety of unique sterols, with dinosterol (B1230970) being another prominent example. frontiersin.org The biosynthesis of both this compound and dinosterol involves unusual patterns of side chain bioalkylation. frontiersin.orgacs.orgesf.edu Both pathways likely diverge from a common precursor after the initial formation of the sterol nucleus. While both sterols feature methylation at C-4, their side chains are distinctly different. frontiersin.org The biosynthesis of dinosterol involves specific methylations at positions 23 and 24. researchgate.net In contrast, the formation of this compound's side chain requires a more complex series of enzymatic reactions to construct the cyclopropane ring. frontiersin.org These differing biosynthetic endpoints highlight the metabolic diversity within dinoflagellates.

Proposed Biosynthetic Pathways and Theoretical Models for Marine Sterols

The intricate structures of marine sterols like this compound have led to the development of several proposed biosynthetic pathways and theoretical models. These models often start from common sterol precursors and invoke a series of enzymatic steps including methylation, demethylation, and rearrangement to account for the observed diversity. researchgate.net The biosynthesis of the this compound side chain, for instance, is theorized to proceed from a precursor like 5-dehydrodinosterol. researchgate.net Understanding these pathways is crucial for elucidating the evolutionary and ecological significance of these unique molecules in marine ecosystems.

Molecular Regulation of Sterol Biosynthesis Pathways in Marine Eukaryotes

The biosynthesis of sterols in marine eukaryotes is a tightly regulated process, essential for maintaining cellular membrane integrity and function. frontiersin.orgnih.govmdpi.com The regulation occurs at multiple levels, including transcriptional and post-transcriptional control of key enzymes. johnshopkins.edu In many eukaryotes, the sterol regulatory element-binding protein (SREBP) pathway plays a central role in sensing cellular sterol levels and adjusting the expression of biosynthetic genes accordingly. nih.govjohnshopkins.edu While the specific regulatory mechanisms in many marine organisms, including dinoflagellates, are still being unraveled, it is likely that analogous feedback systems are in place to ensure sterol homeostasis. nih.gov Overexpression of key enzymes in the pathway, such as HMGR, in some marine diatoms has been shown to alter sterol profiles, indicating that the activity of these enzymes is a critical control point. mdpi.com

Ecological and Biogeochemical Roles of Gorgosterol

Gorgosterol as a Biomarker in Marine Ecosystems and Sediments

This compound serves as a valuable biomarker in marine geochemistry due to its distinct chemical structure and relative stability. Its presence in marine sediments and seawater can indicate the input of specific organic matter sources, primarily from certain marine microorganisms researchgate.netresearchgate.net. While the 4-methyl sterol dinosterol (B1230970) is a well-established biomarker for dinoflagellates, this compound and its analogues have also been associated with these single-celled algae, as well as with diatoms researchgate.netresearchgate.net. Recent studies have identified this compound in marine diatom cultures, suggesting that diatoms, in addition to dinoflagellates, can be significant contributors to this compound found in marine sediments and water columns researchgate.netresearchgate.net. The diagenetic stability of sterols, including this compound, allows them to persist in sediments, providing a chemical record of past biological communities and environmental conditions researchgate.net. This makes this compound a useful tool for reconstructing the origins of organic matter in marine sedimentary records and for understanding past marine ecosystem dynamics researchgate.netresearchgate.net.

Table 1: this compound Occurrence and Potential Biomarker Significance

Organism/EnvironmentReported PresencePrimary Associated SourceSignificance as BiomarkerCitation
Marine SedimentsPresentDinoflagellates, DiatomsIndicator of specific algal inputs researchgate.netresearchgate.net
SeawaterPresentDinoflagellates, DiatomsIndicator of specific algal inputs researchgate.net
Diatoms (e.g., Delphineis)PresentAutochthonous productionSource indicator for sediments researchgate.netresearchgate.netresearchgate.net
Gorgonians (Soft Corals)PresentSymbiotic DinoflagellatesMarker for specific symbiotic associations ifremer.frnih.gov

Trophic Transfer Dynamics and Sterol Tracing in Marine Food Webs

Sterols, as essential components of cell membranes, are crucial for the health and function of marine organisms across all trophic levels frontiersin.orgmdpi.com. This compound, like other sterols, can be transferred through marine food webs. Primary producers, such as dinoflagellates and diatoms, synthesize these lipids, which are then incorporated into the tissues of consumers ifremer.frfrontiersin.org. Symbiotic dinoflagellates, often found within marine invertebrates like corals, are known to synthesize and transfer sterols, including this compound, to their hosts researchgate.net. While the precise function of this compound within the host organism remains largely unknown, its presence indicates a transfer pathway from symbiotic algae to their animal partners researchgate.net. The study of sterol distribution and composition in different organisms provides insights into feeding relationships and the flow of energy and matter through marine food webs, making this compound a potential tracer for specific dietary inputs or symbiotic associations frontiersin.org.

Table 2: this compound in Trophic and Symbiotic Contexts

Interaction TypePrimary Producer/SourcePrimary Consumer/HostThis compound's Role/TransferCitation
SymbiosisDinoflagellatesGorgonians (Soft Corals)Synthesized by symbiont, transferred to host (function unknown) researchgate.netifremer.fr
Trophic TransferAlgae (Dinoflagellates, Diatoms)Marine InvertebratesIncorporated into consumer tissues, potential dietary marker ifremer.frfrontiersin.org

Evolutionary Aspects of Sterol Metabolism in Marine Eukaryotes and their Adaptations

The biosynthesis of sterols is a hallmark of eukaryotic life, with diverse pathways evolving to meet specific cellular needs frontiersin.org. Dinoflagellates, a group of marine eukaryotes, exhibit particularly distinctive sterol biosynthetic capabilities, including the production of unique sterols like dinosterol and this compound frontiersin.orgacs.org. This compound's characteristic C30 structure with a cyclopropane (B1198618) ring in the side chain represents an unusual pattern of bioalkylation, suggesting specialized enzymatic machinery within these organisms nih.govacs.org. The widespread presence of this compound and related compounds in various marine invertebrates, often linked to symbiotic dinoflagellates, points towards an evolutionary adaptation where these symbionts provide essential sterols to their hosts researchgate.netifremer.frbeilstein-journals.org. The ability of marine organisms to synthesize or acquire such complex sterols reflects a long evolutionary history of adapting sterol metabolism to diverse marine environments and ecological niches ifremer.frnih.gov.

Table 3: Key Organisms and Evolutionary Associations with this compound

Organism GroupSterol Metabolism TraitAssociation with this compoundCitation
DinoflagellatesUnique sterol biosynthesis pathways, including C30 sterolsSynthesize this compound frontiersin.orgacs.org
DiatomsSynthesize various sterols, including this compound in some speciesFound to produce this compound researchgate.netresearchgate.netresearchgate.net
Gorgonians (Soft Corals)Host symbiotic dinoflagellatesContain this compound, likely acquired from symbionts ifremer.frnih.gov
Marine EukaryotesDiverse sterol pathways for membrane function and signalingThis compound represents an evolutionary adaptation in some groups nih.govfrontiersin.org

Inter-organismal Chemical Ecology and Symbiotic Interactions

This compound plays a role in the chemical ecology of marine environments, particularly within symbiotic relationships. The most notable example is the association between corals and dinoflagellate algae (Symbiodiniaceae), where the dinoflagellates are believed to be the primary producers of this compound researchgate.netifremer.fr. This this compound is then transferred to the coral host, although its specific function within the host's physiology remains an area of ongoing research researchgate.net. The consistent presence of this compound in certain coral species may be linked to the specific types of Symbiodinium they host, suggesting a co-evolutionary aspect to this sterol transfer beilstein-journals.org. These inter-organismal chemical exchanges are fundamental to the health and survival of many marine ecosystems, and this compound is one of the many molecules involved in mediating these complex interactions cusat.ac.indntb.gov.ua.

Bio-ecological Relationships and Environmental Factors Influencing this compound Presence

Compound Name List:

this compound

Cholesterol

Dinosterol

Dinostanol

Campesterol

Ocelasterol

Brassicasterol

Epi-brassicasterol

β-sitosterol

Stigmasterol

Semisynthesis and Analog Development of Gorgosterol for Research Applications

Stereoselective Cyclopropanation Methodologies in Gorgosterol Analog Synthesis

The defining feature of this compound is the cyclopropane (B1198618) ring in its side chain, necessitating stereoselective cyclopropanation methodologies for its synthesis and the creation of analogs psu.edunih.govmdpi.com. A pivotal step in the semisynthesis of demethylthis compound involves a stereoselective intermolecular cyclopropanation reaction kit.edulogos-verlag.deresearchgate.net. This key transformation has been reported to proceed with an 82% yield, producing a cyclopropane carboxylic ester with a trans/cis ratio of 89:11. Furthermore, the diastereomeric ratio for the trans-diastereomers achieved in this reaction was greater than 99:1, underscoring the high degree of stereocontrol achieved kit.eduresearchgate.net. These advancements in stereoselective cyclopropanation are critical for precisely constructing the this compound scaffold and its derivatives, enabling researchers to probe structure-activity relationships wpmucdn.comunl.pt.

Preparation of Functionally Modified this compound Analogs

Beyond the synthesis of the core demethylthis compound structure, efforts have been directed towards preparing functionally modified this compound analogs for specific research applications. These modifications aim to enhance the utility of this compound derivatives as research tools. For instance, the synthesis of fluorophore-steroid conjugates has been explored logos-verlag.de. These conjugates are designed to facilitate the tracking and visualization of steroids within biological systems, providing valuable insights into their distribution, metabolism, and cellular localization in research models. Such functionalization is essential for in vivo studies and for understanding the cellular dynamics of these marine sterols.

Exploration of Biological Roles via Analog Synthesis in Non-Clinical Research Models

The synthesis of this compound analogs serves as a critical strategy for elucidating their biological functions in non-clinical research settings. These studies often involve cellular assays to investigate effects such as the modulation of P-glycoprotein (P-gp) activity or to assess in vitro cytotoxicity.

Modulation of P-glycoprotein Activity

P-glycoprotein is a key efflux pump involved in multidrug resistance (MDR), and its modulation by natural compounds is an active area of research nih.govmdpi.comscitechnol.com. Certain steroids isolated from marine organisms, including those related to this compound, have shown potential in modulating P-gp activity. For example, polyoxygenated steroids isolated from the gorgonian Isis hippuris, which include this compound derivatives, have been tested against cell lines overexpressing P-gp. Some of these steroids displayed moderate activity, exhibiting growth inhibition percentages ranging from 68.0% to 89.2% in KB-C2 cells mdpi.com. This suggests that this compound analogs could serve as valuable tools for studying P-gp function and for exploring strategies to overcome drug resistance in cellular models nih.govresearchgate.netmedchemexpress.com.

In Vitro Cytotoxicity in Cultured Cell Lines

The cytotoxic potential of this compound and its derivatives has been investigated in various cultured cell lines, providing insights into their potential as anticancer agents or as probes for cellular mechanisms. This compound (specifically compound 23 in one study) has demonstrated cytotoxic effects against human cancer cell lines, including HepG-2, MCF-7, and Caco-2 cells nih.gov. In this study, this compound exhibited an IC50 value of 8.5 μg/mL against HepG-2 cells and 6.4 μg/mL against MCF-7 cells nih.gov. Additionally, other polyoxygenated gorgosterols isolated from the gorgonian Isis hippuris have shown moderate cytotoxicity against NBT-T2 cells researchgate.net. These findings highlight the utility of this compound analogs in in vitro cytotoxicity assays for mechanistic studies and for identifying lead compounds with antiproliferative activity.

Future Directions and Emerging Research Avenues for Gorgosterol

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Gorgosterol Research

The integration of omics technologies—genomics, proteomics, and metabolomics—represents a significant frontier in this compound research. By combining these approaches, scientists can gain a holistic understanding of the biological systems involved in this compound production and function. Genomics can identify the genes and biosynthetic gene clusters responsible for this compound synthesis wikipedia.org. Proteomics can reveal the enzymes and proteins that interact with this compound or are involved in its metabolic pathways, offering insights into its cellular roles researchgate.net. Metabolomics can provide a comprehensive profile of all metabolites, including this compound and its precursors or degradation products, within an organism or ecosystem imperial.ac.ukmdpi.com. Integrating these data sets can help to elucidate complex metabolic pathways and regulatory networks, potentially uncovering novel enzymes or pathways involved in this compound biosynthesis researchgate.net. This multi-omics approach is crucial for understanding how environmental factors influence this compound production and for identifying the specific molecular mechanisms at play in marine organisms.

Advanced Computational Modeling and Simulation of this compound Interactions

Computational modeling and simulation techniques are becoming indispensable tools for predicting and understanding the behavior of molecules like this compound. Molecular dynamics (MD) simulations, for instance, can elucidate how this compound interacts with biological targets, such as proteins, within cellular membranes nih.govnih.govbiorxiv.org. These simulations can reveal binding sites, conformational changes, and the energetic landscape of these interactions, providing insights into this compound's potential biological activities nih.govnih.govnih.gov. Techniques such as quantitative structure-activity relationship (QSAR) modeling can also be employed to correlate this compound's chemical structure with its observed biological effects, aiding in the design of novel compounds with tailored properties researchgate.netresearchgate.net. Furthermore, docking studies can predict how this compound binds to specific protein targets, such as receptors, offering hypotheses for experimental validation nih.govnih.govrsc.org. These advanced computational methods are vital for accelerating the discovery process and for understanding this compound's role in complex biological systems.

Unraveling the Full Enzymatic Repertoire for this compound Biosynthesis

Despite progress in identifying some sterol biosynthesis pathways, the complete enzymatic repertoire responsible for this compound biosynthesis remains to be fully elucidated. Research efforts are focused on identifying all the genes and enzymes involved in the intricate pathway from precursor molecules to this compound nih.govmdpi.com. This involves employing advanced genomic and proteomic techniques to identify novel enzymes and characterize their functions. Understanding the precise sequence of enzymatic reactions, including potential alternative pathways or regulation mechanisms, is critical. For example, identifying the specific enzymes that catalyze the unique alkylation patterns or cyclopropane (B1198618) ring formation in this compound would be a significant advancement frontiersin.org. Elucidating these enzymatic steps can provide targets for biotechnological applications, such as engineered biosynthesis of this compound or its analogs, and deepen our understanding of sterol evolution in marine organisms.

Broader Ecological Significance of this compound in a Changing Marine Environment

This compound's role extends beyond its chemical structure to its ecological significance within marine ecosystems, particularly in the context of a changing environment. Research is increasingly focused on understanding how factors such as ocean warming, acidification, and pollution might affect the production, distribution, and function of this compound in marine organisms like corals and algae researchgate.netfrontiersin.org. Investigating this compound's interactions with other marine species, its potential as a signaling molecule, or its contribution to organismal resilience against environmental stressors are emerging areas of interest scribd.com. For instance, understanding how this compound levels change in response to environmental shifts could serve as a biomarker for ecosystem health. Furthermore, exploring the symbiotic relationships between this compound-producing organisms and their associated microbes could reveal novel insights into its biosynthesis and ecological roles.

Development of Novel Analytical Platforms for Comprehensive this compound Profiling

Accurate and comprehensive profiling of this compound and related sterols is essential for both fundamental research and potential applications. The development of novel analytical platforms, often integrating advanced separation techniques with sensitive detection methods, is a key research direction. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are established techniques for sterol analysis imperial.ac.ukaocs.orgstudymind.co.ukmdpi.comnih.gov. However, there is a continuous drive to enhance their sensitivity, selectivity, and throughput for complex marine samples. Emerging technologies like ion mobility mass spectrometry (IM-MS) offer improved capabilities for separating sterol isomers and related compounds nih.govfrontiersin.org. High-resolution mass spectrometry, coupled with advanced data processing algorithms, is also crucial for identifying and quantifying this compound in diverse and complex biological matrices, such as marine invertebrates and microorganisms github.ioifremer.fr. The development of more robust, rapid, and high-throughput analytical methods will be critical for large-scale ecological surveys and for identifying this compound in new sources.

Q & A

Q. What methodologies are used to identify and isolate Gorgosterol from marine organisms?

this compound is typically isolated via solvent extraction (e.g., ethanol-chloroform mixtures) followed by chromatographic techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for purification. Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which elucidate its cyclopropane-containing side chain and stereochemistry . Researchers should cross-reference spectral data with established databases (e.g., MarinLit) to validate findings.

Q. What is the biological significance of this compound in marine ecosystems?

this compound is a membrane-sterol found in octocorals and symbiotic dinoflagellates, where it contributes to membrane fluidity and stress adaptation. Its production is linked to ecological interactions; for example, Pseudopterogorgia americana synthesizes this compound derivatives as antipredatory agents . Studies often employ comparative lipidomics to assess its role in host-symbiont relationships under varying environmental conditions .

Q. How do researchers validate the purity of synthesized this compound derivatives?

Purity is confirmed using a combination of analytical techniques:

  • HPLC : To assess chromatographic homogeneity.
  • Melting point analysis : To compare with literature values.
  • NMR : To detect impurities via spectral anomalies. Replicate analyses and spiking experiments with known standards are critical for validation .

Advanced Research Questions

Q. What challenges arise in synthesizing this compound’s cyclopropane ring system, and how are they addressed?

The cyclopropane moiety in this compound’s side chain is synthetically challenging due to steric strain and stereochemical complexity. Methods include:

  • Simmons-Smith reaction : For cyclopropanation of alkenes.
  • Chiral auxiliaries : To control stereochemistry during ring formation. Recent advances in organocatalysis have improved yields, but scalability remains limited .

Q. How do conflicting reports on this compound’s bioactivity in cancer models arise, and how can they be resolved?

Discrepancies often stem from variability in:

  • Source organisms : Geographic and taxonomic differences alter sterol profiles.
  • Assay conditions : Cell line specificity and concentration thresholds (e.g., IC50 values). To resolve contradictions, researchers should standardize extraction protocols, use authenticated cell lines, and perform dose-response analyses across multiple models .

Q. What experimental designs are optimal for studying this compound’s role in marine chemical ecology?

A robust design includes:

  • Field sampling : Collect organisms across seasons/locations to assess sterol variability.
  • Controlled mesocosm experiments : To isolate environmental stressors (e.g., temperature, pH).
  • Metabolomic profiling : LC-MS/MS to quantify this compound alongside related metabolites. Statistical tools like PCA (principal component analysis) can correlate sterol levels with ecological parameters .

Q. How do researchers address the instability of this compound during storage and analysis?

Stability protocols include:

  • Storage : In amber vials under inert gas (N2/Ar) at -80°C to prevent oxidation.
  • Derivatization : Acetylation or silylation to enhance volatility for GC-MS.
  • Stability assays : Periodic NMR/HPLC checks over extended storage periods .

Data Contradiction and Reproducibility

Q. Why do NMR spectral data for this compound vary across studies, and how can this be mitigated?

Variations arise from solvent effects, instrument calibration, and sample purity. Mitigation strategies include:

  • Referencing internal standards (e.g., TMS for NMR).
  • Reporting solvent systems (e.g., CDCl3 vs. DMSO-d6).
  • Providing raw spectral data in supplementary materials for cross-validation .

Q. What statistical methods are recommended for analyzing dose-dependent bioactivity of this compound?

Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values. Pair this with ANOVA to compare treatment groups, ensuring replicates (n ≥ 3) and controls (vehicle/untreated) are included. Tools like GraphPad Prism or R’s drc package are widely used .

Structural and Functional Analysis

Q. What advanced techniques resolve ambiguities in this compound’s stereochemistry?

  • X-ray crystallography : Provides definitive stereochemical assignments but requires high-purity crystals.
  • Isotopic labeling : 13C-labeled precursors tracked via NMR to confirm biosynthesis pathways.
  • Computational modeling : DFT (density functional theory) to predict NMR chemical shifts and compare with experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.